5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid typically involves the acetylation of 5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares similar structural features but lacks the acetoxy groups.
5,8-Bis(acetyloxy)-2,3-dichloro-1,4-naphthalenedione: Contains additional chlorine atoms, which may alter its reactivity and applications.
Uniqueness
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is unique due to its specific acetoxy substitutions, which enhance its solubility and reactivity. These properties make it more versatile for various applications compared to its analogs.
Properties
CAS No. |
19591-46-9 |
---|---|
Molecular Formula |
C19H12O8 |
Molecular Weight |
368.297 |
IUPAC Name |
5,8-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-6-14(27-9(2)21)16-15(13)17(22)11-4-3-10(19(24)25)7-12(11)18(16)23/h3-7H,1-2H3,(H,24,25) |
InChI Key |
UWXHKFHGFVTJRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Synonyms |
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.